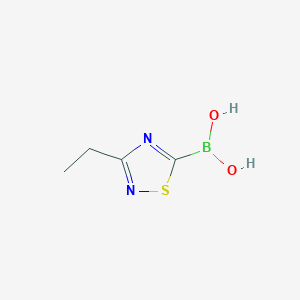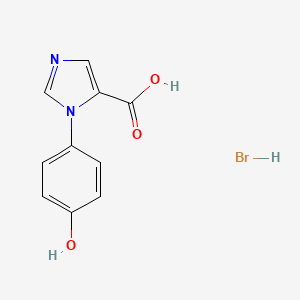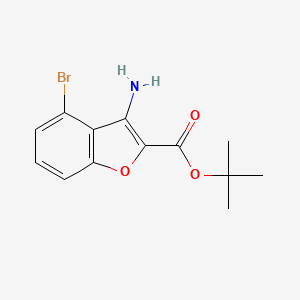amine dihydrochloride](/img/structure/B13453767.png)
[(5,6-dichloro-1H-1,3-benzodiazol-2-yl)methyl](2-methoxyethyl)amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,6-dichloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodiazole ring substituted with chlorine atoms and a methoxyethylamine group. Its dihydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-dichloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride typically involves multiple steps, starting with the preparation of the benzodiazole core. The benzodiazole ring can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative. Chlorination of the benzodiazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
The methoxyethylamine group is introduced through a nucleophilic substitution reaction, where the chlorinated benzodiazole intermediate reacts with 2-methoxyethylamine. The final step involves the formation of the dihydrochloride salt by treating the amine product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5,6-dichloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of various substituted benzodiazole derivatives.
Wissenschaftliche Forschungsanwendungen
(5,6-dichloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (5,6-dichloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes by binding to their active sites, leading to a decrease in enzymatic activity and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
(5,6-dichloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride can be compared with other benzodiazole derivatives, such as:
[(5,6-dichloro-1H-1,3-benzodiazol-2-yl)methyl]amine: Lacks the methoxyethyl group, which may affect its solubility and biological activity.
(5,6-dichloro-1H-1,3-benzodiazol-2-yl)methylamine: Similar structure but with an ethoxyethyl group instead of methoxyethyl, potentially altering its chemical and biological properties.
The uniqueness of (5,6-dichloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride lies in its specific substitution pattern and the presence of the methoxyethyl group, which can influence its reactivity, solubility, and interaction with biological targets.
Eigenschaften
Molekularformel |
C11H15Cl4N3O |
|---|---|
Molekulargewicht |
347.1 g/mol |
IUPAC-Name |
N-[(5,6-dichloro-1H-benzimidazol-2-yl)methyl]-2-methoxyethanamine;dihydrochloride |
InChI |
InChI=1S/C11H13Cl2N3O.2ClH/c1-17-3-2-14-6-11-15-9-4-7(12)8(13)5-10(9)16-11;;/h4-5,14H,2-3,6H2,1H3,(H,15,16);2*1H |
InChI-Schlüssel |
PAWPKPUQPPZXOV-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNCC1=NC2=CC(=C(C=C2N1)Cl)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride](/img/structure/B13453684.png)
![1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid](/img/structure/B13453704.png)






amine dihydrochloride](/img/structure/B13453770.png)
![1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13453771.png)
![Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate](/img/structure/B13453772.png)
![Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate](/img/structure/B13453780.png)
![2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid](/img/structure/B13453787.png)
amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
